molecular formula C11H12ClN3O B8504945 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one

5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one

Cat. No.: B8504945
M. Wt: 237.68 g/mol
InChI Key: VHMGMMUFAOHOHN-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a 2-methylprop-2-enyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorine atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the methyl group: Methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the 2-methylprop-2-enyl group: This step can involve alkylation reactions using suitable alkyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Addition: The double bond in the 2-methylprop-2-enyl group can participate in addition reactions with reagents like hydrogen halides or halogens.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated possible therapeutic uses, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one include other imidazo[4,5-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. Some examples of similar compounds are:

  • 5-chloro-3-methylimidazo[4,5-b]pyridine
  • 3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
  • 5-chloro-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C11H12ClN3O/c1-7(2)6-15-8-4-5-9(12)13-10(8)14(3)11(15)16/h4-5H,1,6H2,2-3H3

InChI Key

VHMGMMUFAOHOHN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(N=C(C=C2)Cl)N(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-3) (1.852 g, 8.16 mmol) and cesium carbonate (7.97 g, 24.47 mmol) were added to a round bottom flask and suspended in NMP (25 mL) under nitrogen. 3-bromo-2-methylprop-1-ene (1.101 g, 8.16 mmol) was added to the suspension and then refluxed at 90° C. overnight. The reaction was then cooled to room temperature and suspended in ethyl acetate and sodium bicarbonate. The suspension was washed with sodium bicarbonate, brine (×5), dried over sodium sulfate, filtered, and concentrated. The mixture was purified using normal phase chromatography (0-60% Ethyl Acetate/Hexanes), and the desired fractions were collected to produce the tan solid 5-chloro-3-methyl-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (74-1). MS (M+H)+: observed=238.59, calculated=238.69.
Quantity
1.852 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
1.101 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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